OR 486 is an anti-inflammatory agent used in the treatment of rheumatoid arthritis and osteoarthritis. Entacapone impurity.
An impurity of Entacapone. Entacapone is a medication commonly used in combination with other medications for the treatment of Parkinson's disease.
3,5-Dinitrocatechol
CAS No.: 7659-29-2
Cat. No.: VC21342762
Molecular Formula: C6H4N2O6
Molecular Weight: 200.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 7659-29-2 |
---|---|
Molecular Formula | C6H4N2O6 |
Molecular Weight | 200.11 g/mol |
IUPAC Name | 3,5-dinitrobenzene-1,2-diol |
Standard InChI | InChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H |
Standard InChI Key | VDCDWNDTNSWDFJ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] |
Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] |
Appearance | Solid Powder |
Chemical Identity and Structural Characteristics
Basic Identification
3,5-Dinitrocatechol is a nitrocatechol derivative with the molecular formula C₆H₄N₂O₆ and a molecular weight of 200.11 g/mol . The compound is primarily identified by its Chemical Abstracts Service (CAS) registry number 7659-29-2 and is also known by several synonyms in scientific literature .
Nomenclature and Alternative Names
The compound is recognized under various systematic and common names in the scientific community, which are summarized in Table 1.
Table 1: Nomenclature and Identifiers of 3,5-Dinitrocatechol
Parameter | Value |
---|---|
IUPAC Name | 3,5-dinitrobenzene-1,2-diol |
Common Synonyms | 3,5-Dinitropyrocatechol, OR-486 |
CAS Number | 7659-29-2 |
European Community Number | 642-347-6 |
DrugBank ID | DB02105 |
ChEMBL ID | CHEMBL168276 |
Structural Features
3,5-Dinitrocatechol consists of a benzene ring with two adjacent hydroxyl groups (forming the catechol structure) and two nitro groups at positions 3 and 5. This arrangement creates a molecule with significant hydrogen bonding capabilities and metal coordination potential, particularly important for its enzyme inhibition properties .
Physical and Chemical Properties
Physical State and Appearance
3,5-Dinitrocatechol appears as a yellow solid at room temperature and requires specific storage conditions to maintain stability .
Physicochemical Properties
The compound exhibits distinct physical and chemical characteristics that are crucial for understanding its behavior in various environments and applications, as detailed in Table 2.
Table 2: Physicochemical Properties of 3,5-Dinitrocatechol
Solubility Profile
The solubility characteristics of 3,5-Dinitrocatechol vary significantly across different solvents, which has important implications for its experimental handling and formulation, as shown in Table 3.
Table 3: Solubility of 3,5-Dinitrocatechol in Various Solvents
Biological Activity and Mechanism of Action
Enzymatic Inhibition
3,5-Dinitrocatechol is primarily known as a selective inhibitor of Catechol O-Methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to catechol substrates . COMT is a critical enzyme in the metabolism of catecholamine neurotransmitters, including dopamine, noradrenaline, and adrenaline .
Molecular Interactions with COMT
The compound forms a quaternary complex with COMT, SAM, and a magnesium ion (Mg²⁺), which has been extensively studied through crystallography. The binding mode involves several key interactions:
-
The catechol hydroxy groups coordinate with the Mg²⁺ ion in the active site
-
The 1-hydroxy group forms hydrogen bonds with Glu199 and Asn170
-
The 2-hydroxy and 3-nitro groups interact with Lys144 through hydrogen bonding
-
Met40 in the α2α3-loop makes atomic contacts with SAM and the 3-position of the catechol inhibitor
Structural Significance for COMT Inhibition
Crystallographic and Molecular Modeling Studies
Crystal Structure Analysis
Several crystal structures of COMT complexed with 3,5-Dinitrocatechol have been deposited in the Protein Data Bank (PDB), including entries 1VID, 3A7E, 3BWM, and 5LSA . These structures provide valuable insights into the binding mode and interactions of the compound within the enzyme active site.
Molecular Docking Investigations
Molecular docking studies using the crystal structure of human COMT complexed with 3,5-Dinitrocatechol (PDB code: 3BWM) have revealed important details about the binding interactions :
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The catechol binding site presents as a shallow cleft on the protein surface
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The binding site is defined by Met40, Leu198, Tyr200, and the "gatekeeper" residues Trp38 and Pro174
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The Mg²⁺ ion is octahedrally coordinated to Asp141, Asp169, Asn170, the two hydroxy groups of 3,5-Dinitrocatechol, and a water molecule
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The accuracy of redocking procedures has been demonstrated with a root mean square deviation (RMSD) of 0.418 Å, confirming reliable modeling approaches
Comparison with Other COMT Inhibitors
Reference Standard for Novel Inhibitors
3,5-Dinitrocatechol serves as an important reference compound in the development and evaluation of new COMT inhibitors. In comparative studies, it has been used to benchmark the potency of non-nitrocatechol inhibitors such as 3-hydroxypyridin-4-ones .
Comparative Potency Analysis
Table 4: Comparative Potency of COMT Inhibitors
Compound | IC₅₀ Value | Relative Potency |
---|---|---|
Entacapone | 0.00047 μM | Highest |
Tolcapone | 0.0068 μM | Very high |
3,5-Dinitrocatechol | Not specified in search results | High (reference standard) |
3-Hydroxypyridin-4-ones (compound 2) | 4.55 μM | Moderate |
3-Hydroxypyridin-4-ones (compound 10) | 5.76 μM | Moderate |
Structure-Activity Relationship Insights
Comparative molecular docking studies between 3,5-Dinitrocatechol and other inhibitors like compound 2 (a 3-hydroxypyridin-4-one derivative) have shown that while both can adopt similar orientations in the COMT active site, the nitrocatechol structure provides superior binding affinity . This suggests that with appropriate structural modifications, non-nitrocatechol inhibitors might be developed with improved potency while potentially offering better side effect profiles .
Research Applications
Role in Drug Development
3,5-Dinitrocatechol has significant relevance in the field of Parkinson's disease drug development, where COMT inhibitors are used to enhance the uptake of levodopa in patients . All clinically approved COMT inhibitors feature a 5-substituted-3-nitrocatechol ring as a pharmacophore, with 3,5-Dinitrocatechol serving as an important model compound in this class .
Template for Novel Inhibitor Design
The compound has been used as a structural template for the design of novel COMT inhibitors with potentially improved pharmacological profiles. Research has suggested that with appropriate modifications, non-nitrocatechol inhibitors might achieve comparable efficacy while potentially reducing adverse effects associated with nitrocatechol-based drugs .
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